Mutanocyclin

Oral Microbiome Biofilm Dental Caries

Mutanocyclin (MUC) is an unacylated tetramic acid from S. mutans, enzymatically deacylated from reutericyclin by MucF. It specifically inhibits C. albicans filamentation (8–32 µg/mL) via Tpk2/Sfl1 PKA targeting without fungicidal activity, while reutericyclin requires 200,000–1,000,000-fold lower concentrations for biofilm inhibition—a stark functional divergence. At 64–256 µg/mL, it suppresses S. mutans virulence and promotes health-associated streptococci. Non-cytotoxic (IC50 > 1,024 µg/mL). Essential for inter-kingdom microbial interaction studies, oral microbiome ecology, and anti-virulence combination screens.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B10861734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutanocyclin
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=C(C(=O)N1)C(=O)C)O
InChIInChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)/t7-/m1/s1
InChIKeySHHAXAUQMPMPRV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mutanocyclin: A Microbial Tetramic Acid with Differentiated Antifungal and Oral Microbiome Activities for Scientific Research and Procurement


Mutanocyclin (MUC) is an unacylated tetramic acid secondary metabolite produced by the cariogenic bacterium Streptococcus mutans via its muc biosynthetic gene cluster [1]. First characterized in 2019 [2], this small molecule acts as an inhibitor of Candida albicans filamentous growth and virulence by targeting the fungal PKA pathway via the catabolic subunit Tpk2 and its binding target Sfl1 [3]. Unlike its acylated congener reutericyclin, mutanocyclin is primarily deacylated by the enzyme MucF [4] and exhibits a distinct functional profile, making it a valuable tool for studying inter-kingdom microbial interactions, oral microbiome ecology, and targeted anti-virulence strategies [5].

Why Mutanocyclin Cannot Be Substituted with Other Tetramic Acids or Oral Microbiome Modulators


Generic substitution of mutanocyclin with other tetramic acids—particularly its co-produced acylated congener reutericyclin—or with broad-spectrum antifungals and antibacterials is not scientifically valid. Mutanocyclin is a distinct unacylated tetramic acid generated via the enzymatic deacylation of reutericyclin by MucF, resulting in a profound functional divergence [1]. Direct comparative studies demonstrate that while reutericyclin exerts potent broad-spectrum antibacterial activity at sub-nanomolar concentrations (e.g., 50% biofilm inhibition at <0.5 nM), mutanocyclin requires 200,000- to 1,000,000-fold higher concentrations to achieve comparable biofilm effects and instead exhibits specific anti-C. albicans filamentation activity and targeted reduction of cariogenic Limosilactobacillus fermentum abundance [2][3]. This stark divergence in potency and functional specificity—anti-inflammatory and anti-virulence versus direct antimicrobial—means that mutanocyclin cannot be interchanged with reutericyclin or other tetramic acids in experimental workflows without fundamentally altering the biological outcome. The quantitative evidence below substantiates why mutanocyclin is a uniquely positioned research tool.

Quantitative Differentiators: Mutanocyclin Versus Closest Analogs in Key Bioactivity Dimensions


Biofilm Inhibition Potency: Mutanocyclin Versus Reutericyclin A in an In Vitro Oral Biofilm Model

Mutanocyclin exhibits dramatically lower potency in inhibiting oral biofilm formation compared to its acylated congener reutericyclin A, with a ~1,000,000-fold difference in effective concentration for achieving 50% biofilm reduction in a human saliva-derived in vitro biofilm model [1].

Oral Microbiome Biofilm Dental Caries Microbial Ecology

Anti-Cariogenic Activity: Mutanocyclin Inhibition of Streptococcus mutans Growth and Virulence Factors

Mutanocyclin demonstrates direct anti-cariogenic activity against its own producer organism, Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 1,024 µg/mL and significant inhibition of planktonic growth, biofilm formation, and virulence factor production at sub-MIC concentrations [1][2].

Dental Caries Anti-cariogenic S. mutans Biofilm

Anti-Candida albicans Filamentation: Dose-Dependent Inhibition and Gene Regulation

Mutanocyclin dose-dependently inhibits Candida albicans filamentation at concentrations of 8-32 µg/mL, with concomitant downregulation of key hyphae-associated genes (HWP1, ECE1, FLO8, TEC1) [1]. In contrast, the structurally related analog Filastatin inhibits Candida adhesion with an IC50 of ~3 µM, highlighting that mutanocyclin acts via a distinct, PKA-pathway-targeted mechanism rather than as a broad adhesion inhibitor [2].

Antifungal Candida albicans Filamentation Virulence

Microbiome Selectivity: Reduction of Cariogenic Limosilactobacillus fermentum Abundance

In a complex in vitro oral biofilm community, mutanocyclin (500 µM) selectively reduced the relative abundance of the cariogenic species Limosilactobacillus fermentum, whereas reutericyclin (0.5 nM) drastically altered the entire community composition with sweeping effects on many taxa [1].

Oral Microbiome Community Composition Limosilactobacillus fermentum Ecology

Enhancement of Commensal Streptococcal Antagonism via H2O2 Upregulation

At lower concentrations (64-128 µg/mL), mutanocyclin promotes the growth of beneficial oral commensals Streptococcus gordonii and Streptococcus sanguinis while simultaneously enhancing their antagonistic activity against S. mutans through upregulation of the H2O2-producing gene spxB and stimulation of H2O2 production [1].

Oral Microbiome Commensal Streptococci H2O2 Inter-species Antagonism

Low Cytotoxicity and Hemolytic Activity Profile

Mutanocyclin exhibits a favorable safety profile with no hemolytic activity at concentrations up to 512 µg/mL and an IC50 > 1,024 µg/mL against human oral keratinocytes (HOK), indicating a wide therapeutic window for anti-cariogenic and anti-virulence applications [1].

Safety Cytotoxicity Hemolysis Oral Epithelial Cells

Target Applications of Mutanocyclin in Academic, Pharmaceutical, and Oral Health Research


Studying Inter-Kingdom Signaling and Virulence Attenuation in Oral Candidiasis Models

Mutanocyclin at 8-32 µg/mL specifically inhibits Candida albicans filamentation without direct fungicidal activity, making it an ideal tool for dissecting the role of hyphal morphogenesis in pathogenesis and for evaluating anti-virulence strategies in ex vivo and in vivo oral infection models [1]. Its defined mechanism via Tpk2/Sfl1 regulation further enables targeted genetic and pharmacological studies of the fungal PKA pathway [2].

Investigating Anti-Cariogenic Strategies and Oral Microbiome Modulation

At 64-256 µg/mL, mutanocyclin suppresses S. mutans virulence factors (biofilm formation, acid production, glucan synthesis) while simultaneously promoting the growth and H2O2-mediated antagonism of health-associated streptococci [3]. This dual activity positions mutanocyclin as a research tool for exploring ecological approaches to caries prevention and microbiome rebalancing.

Comparative Studies of Tetramic Acid Functional Divergence

The ~1,000,000-fold difference in biofilm inhibition potency between mutanocyclin and reutericyclin [4], coupled with their divergent effects on community composition, makes mutanocyclin an essential comparator in studies examining how small structural modifications (acylation vs. deacylation) dictate tetramic acid bioactivity and microbial ecological roles.

Screening for Synergistic or Antagonistic Drug Combinations in Oral Health

Given its non-cytotoxic profile (IC50 > 1,024 µg/mL) and targeted anti-virulence action [5], mutanocyclin can be used in combination screens with conventional antifungals (e.g., fluconazole) or antibacterials to identify synergistic regimens that reduce pathogen virulence while minimizing selective pressure and toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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